![molecular formula C13H16N2O5 B4460798 2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4460798.png)
2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid
Overview
Description
2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid, also known as N-(1-carboxy-2-methylpropyl)-L-phenylalanine, is a synthetic amino acid that has been widely used in scientific research for its various properties and applications.
Mechanism of Action
The mechanism of action of 2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid involves its interaction with specific enzymes, receptors, and proteins in the body. It has been shown to inhibit the activity of certain enzymes, such as angiotensin-converting enzyme and dipeptidyl peptidase-4, which are involved in the regulation of blood pressure and glucose levels. It has also been shown to bind to specific receptors, such as the GPR40 receptor, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid are diverse and depend on the specific application and context. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, as well as the ability to regulate glucose and lipid metabolism. It has also been shown to affect the function of the immune system, the cardiovascular system, and the nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid in lab experiments include its stability, solubility, and specificity. It can be easily synthesized and purified, and its properties can be tailored to specific applications. However, its limitations include its potential toxicity and the need for careful handling and storage.
Future Directions
There are numerous future directions for the research and development of 2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid. These include the identification of new applications and targets, the optimization of its properties and synthesis methods, and the development of new derivatives and analogs with improved properties and efficacy. Additionally, further research is needed to elucidate its mechanisms of action and to better understand its biochemical and physiological effects.
Scientific Research Applications
2-({[(1-carboxy-2-methylpropyl)amino]carbonyl}amino)benzoic acid has been used in various scientific research applications, including as a substrate for enzymes, a ligand for receptors, and a probe for protein structure and function. It has also been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2-[(1-carboxy-2-methylpropyl)carbamoylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-7(2)10(12(18)19)15-13(20)14-9-6-4-3-5-8(9)11(16)17/h3-7,10H,1-2H3,(H,16,17)(H,18,19)(H2,14,15,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASKAREXXLWCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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